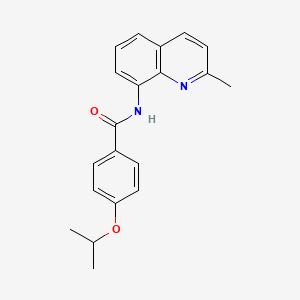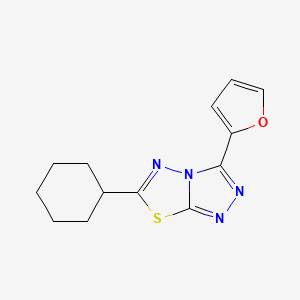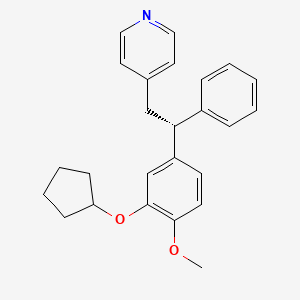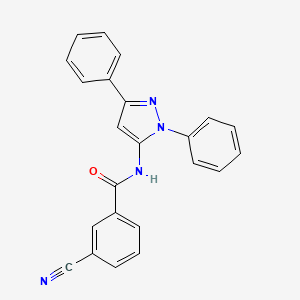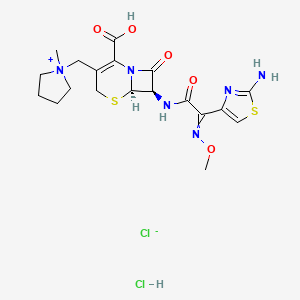
头孢匹罗双盐酸盐
描述
Cefepime hydrochloride is a fourth-generation cephalosporin antibiotic developed in 1994. It is used to treat a variety of bacterial infections, including pneumonia, urinary tract infections, and skin infections. Cefepime hydrochloride is effective against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibiotic .
科学研究应用
头孢匹罗 盐酸盐具有广泛的科学研究应用,包括:
化学: 用作研究β-内酰胺抗生素及其与β-内酰胺酶相互作用的模型化合物。
生物学: 用于研究细菌耐药机制以及抗生素对细菌细胞壁的影响。
医学: 用于临床研究,开发新的抗生素并研究头孢菌素的药代动力学和药效学。
工业: 用于开发抗生素的新剂型和递送系统 .
作用机制
头孢匹罗 盐酸盐通过抑制细菌细胞壁合成发挥作用。它与青霉素结合蛋白 (PBP) 结合,青霉素结合蛋白 (PBP) 是参与细菌细胞壁中肽聚糖合成最后阶段的酶。这种抑制阻止了肽聚糖层中交联的形成,导致细胞裂解和细菌死亡 .
生化分析
Biochemical Properties
These proteins are involved in the final stages of peptidoglycan layer synthesis, a crucial process for bacterial cell wall formation . By binding to and inhibiting these PBPs, cefepime dihydrochloride disrupts bacterial cell wall synthesis, leading to bacterial cell death .
Cellular Effects
Cefepime dihydrochloride exerts its effects on various types of bacterial cells. It is active against both Gram-positive and Gram-negative bacteria, with greater activity against both types compared to third-generation antibiotics . It is particularly effective against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus due to its high stability toward beta-lactamases . It may cause neurotoxicity in patients, especially those with renal impairment .
Molecular Mechanism
The molecular mechanism of action of cefepime dihydrochloride involves binding to and inhibiting PBPs, enzymes involved in the final stages of peptidoglycan layer synthesis . This disruption of the bacterial cell wall synthesis process leads to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, cefepime dihydrochloride has been observed to have a half-life of approximately 2 hours, with about 85% of the dose being excreted unchanged in the urine . This suggests that the drug is relatively stable in the body over time. The pharmacokinetics of cefepime dihydrochloride can be altered under certain pathophysiological conditions, resulting in high inter-individual variability in its volume of distribution and clearance .
Dosage Effects in Animal Models
While specific studies on the dosage effects of cefepime dihydrochloride in animal models were not found, it is generally administered as an infusion over 30–60 minutes or as a prolonged infusion with infusion times from 3 hours to continuous administration
Metabolic Pathways
Less than 1% of cefepime dihydrochloride is metabolized in the liver . It is metabolized to N-methylpyrrolidine (NMP), which then undergoes rapid oxidation to form NMP-N-oxide, a more stable compound . NMP-N-oxide is the predominant metabolite of cefepime dihydrochloride, while NMP and the 7-epimer of cefepime dihydrochloride are minor byproducts .
Transport and Distribution
Cefepime dihydrochloride is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function . It is mainly eliminated through renal excretion, with about 85% of the dose being excreted unchanged in the urine .
Subcellular Localization
As an antibiotic, cefepime dihydrochloride does not have a specific subcellular localization within human cells. Within bacterial cells, it targets the cell wall by binding to PBPs, which are located in the bacterial cell membrane .
准备方法
合成路线和反应条件: 头孢匹罗 盐酸盐是通过一系列化学反应合成的,涉及形成β-内酰胺环,这是头孢菌素的特征。合成通常包括以下步骤:
β-内酰胺环的形成: 这是通过适当前体的环化来实现的。
噻唑基的引入: 此步骤涉及将噻唑基添加到β-内酰胺环中。
甲氧基亚氨基的添加: 甲氧基亚氨基的引入增强了该化合物对β-内酰胺酶的稳定性。
最终偶联和纯化: 最终产品是通过偶联反应和纯化步骤获得的,以确保所需的纯度和效力
工业生产方法: 头孢匹罗 盐酸盐的工业生产涉及使用上述步骤进行大规模化学合成。该过程针对高产率和高纯度进行了优化,并涉及使用先进技术,如高效液相色谱 (HPLC) 进行纯化和质量控制 .
化学反应分析
反应类型: 头孢匹罗 盐酸盐会经历各种化学反应,包括:
氧化: 此反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 此反应涉及向化合物中添加氢或从化合物中去除氧。
常用试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素、烷基化试剂
主要产物: 这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能生成亚砜或砜,而还原可能生成醇或胺 .
相似化合物的比较
头孢匹罗 盐酸盐在头孢菌素中独一无二,因为它具有广谱活性,并且对β-内酰胺酶高度稳定。类似的化合物包括:
头孢曲松: 第三代头孢菌素,作用机制相似,但对革兰氏阴性菌的活性较低。
头孢他啶: 另一种第三代头孢菌素,对革兰氏阴性菌具有良好的活性,但对β-内酰胺酶的稳定性较差。
头孢匹罗 盐酸盐因其增强的稳定性和更广泛的活性谱而脱颖而出,使其成为治疗各种感染的宝贵抗生素。
属性
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S2.2ClH/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQAUWFZBOTKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107648-80-6 | |
| Record name | (6R,7R)-7-[[(2Z)-(2-Aminothiazol-4-yl)(methoxy-imino)acetyl]amino]-3-[1-methylpyrrolidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.263.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefepime dihydrochloride exert its antibacterial activity?
A1: Cefepime dihydrochloride targets bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). [] This disruption weakens the cell wall, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of cefepime dihydrochloride?
A2: Cefepime dihydrochloride has a molecular formula of C19H24N6O5S2 · 2HCl and a molecular weight of 571.5 g/mol. []
Q3: What spectroscopic techniques are used to characterize cefepime dihydrochloride?
A3: Researchers utilize various spectroscopic techniques to characterize cefepime dihydrochloride, including nuclear magnetic resonance (NMR) spectroscopy (both 1D and 2D), UV-Vis absorption spectroscopy, fluorescence spectroscopy, and mass spectrometry (MS). [, , , , , ]
Q4: Can cefepime dihydrochloride be safely mixed with total parenteral nutrition (TPN)?
A4: Studies indicate that cefepime dihydrochloride remains stable in TPN for up to 24 hours at room temperature. No significant changes in content, appearance, color, or pH were observed during this period. []
Q5: How does humidity affect the stability of cefepime dihydrochloride monohydrate in solid form?
A5: Research shows that humidity can impact the stability of cefepime dihydrochloride monohydrate. The degradation rate increases with higher humidity levels. The relationship between the degradation rate constant (ki) and relative humidity (RH%) at 358 K is described by the equation: ln ki = (0.031 ± 0.0043) x RH% - 10.08 ± 0.22. []
Q6: What are some common impurities found in cefepime dihydrochloride, and how are they identified?
A6: A common impurity is an isomeric compound formed during synthesis. This impurity can be identified and quantified using NMR and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , ] N-methylpyrrolidine is another residual compound that can be found and quantified using headspace gas chromatography. []
Q7: What are some degradation products of cefepime dihydrochloride monohydrate observed during stress stability studies?
A7: Two new degradation products, Impurity-I and Impurity-II, were identified using HPLC and LC/MS during stress stability studies. These impurities, not previously reported in the literature, were synthesized, isolated, and characterized. []
Q8: How does renal impairment affect the pharmacokinetics of cefepime?
A8: Research shows that renal impairment significantly impacts the pharmacokinetics of cefepime. The area under the concentration-time curve increases as renal function decreases. [] Total clearance and renal clearance also decrease proportionally with declining renal function, indicating that renal elimination occurs primarily through glomerular filtration. []
Q9: How does cefepime distribute within the body?
A9: Cefepime distributes rapidly throughout the body, except for the central nervous system. Although rapidly cleared from most tissues, higher concentrations remain in the kidneys and spleen. []
Q10: How does the antibacterial activity of cefepime compare to other cephalosporins and beta-lactams?
A10: Cefepime generally demonstrates greater in vitro activity against Enterobacteriaceae, including inducible cephalosporinase-producing strains, compared to other third-generation cephalosporins. [] It also exhibits superior activity against Pseudomonas aeruginosa strains, except for those with the O12 serotype. []
Q11: What animal models are used to study the efficacy and pharmacokinetics of cefepime?
A11: Rats [, ] and horses [] are common animal models used in cefepime research.
Q12: What are the known mechanisms of resistance to cefepime?
A12: Resistance to cefepime can arise from various mechanisms, including the production of beta-lactamases (enzymes that break down beta-lactam antibiotics), alterations in PBPs (reducing cefepime binding affinity), and decreased permeability of the bacterial cell wall (limiting drug entry).
Q13: What are some of the observed adverse effects associated with cefepime?
A13: While generally considered safe, cefepime can cause side effects like any medication. These effects can include gastrointestinal disturbances, allergic reactions, and injection site reactions. [, ]
Q14: What is the role of L-arginine in cefepime dihydrochloride formulations?
A14: L-arginine is often included in cefepime dihydrochloride formulations to improve solubility and stability. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)
![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)
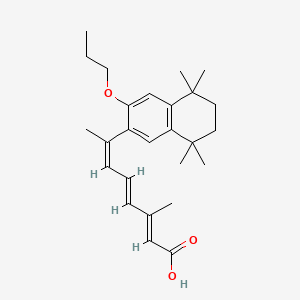
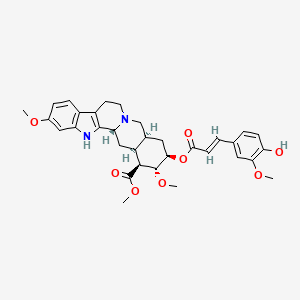
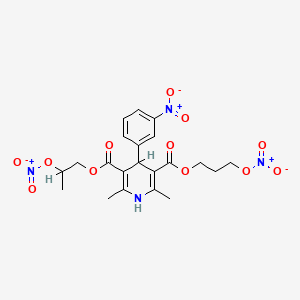
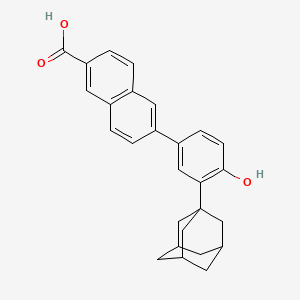
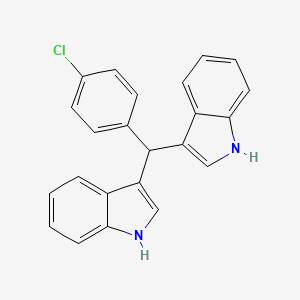
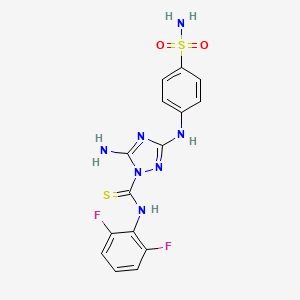

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)
